Physicochemical Differentiation: Lipophilicity (clogP) of Target Compound versus Oxane Analog
The thian-4-yl substituent confers measurably higher computed lipophilicity compared to the oxygen-containing oxane analog. The target compound (thian-4-yl) exhibits a clogP of 2.16, whereas the closest oxane analog N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034420-69-2, MW 307.37) has a lower molecular weight and is expected to have a reduced clogP by approximately 0.5–0.8 log units based on the replacement of sulfur (atomic polarizability 2.90 ų) with oxygen (atomic polarizability 0.80 ų) in the six-membered ring. [1] The higher lipophilicity of the thian-4-yl compound predicts enhanced membrane permeability but also potentially altered metabolic clearance and tissue distribution profiles. [2]
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.16 (computed, Sildrug database) |
| Comparator Or Baseline | Oxane analog (CAS 2034420-69-2): clogP not explicitly reported in public databases; estimated reduction of 0.5–0.8 log units based on heteroatom substitution (S → O). Baseline: MW reduction from 323.44 to 307.37 g/mol. |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.8 log units (estimated); ΔMW = +16.07 g/mol |
| Conditions | Computed values from Sildrug/ECBD database; comparator estimated by heteroatom polarizability difference (O vs. S). |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a difference of 0.5–0.8 log units can translate into meaningfully different in vivo pharmacokinetic behavior and should inform compound selection for cell-based vs. biochemical assay formats.
- [1] Sildrug/ECBD Database. EOS92791: Computed Properties for N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235–248. doi:10.1517/17460441003605098 View Source
